methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate
Description
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine ring substituted with a sulfonylacetate group and an indole-5-carbonyl moiety.
Properties
IUPAC Name |
methyl 2-[1-(1H-indole-5-carbonyl)piperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-24-16(20)11-25(22,23)14-5-8-19(9-6-14)17(21)13-2-3-15-12(10-13)4-7-18-15/h2-4,7,10,14,18H,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZGGUJJIOYGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate amine precursors.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues from Sulfonamide-Piperidine/Piperazine Families
describes 12 compounds with piperazine/piperidine cores and sulfonamide substituents, such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and derivatives. Key comparisons include:
- Substituent Diversity: Unlike the target compound’s indole-5-carbonyl group, these analogs feature benzhydryl, fluorophenyl, or sulfamoylamino substituents. These groups influence lipophilicity and steric bulk, affecting solubility and receptor binding.
- Physical Properties: Melting points range from 132°C to 230°C , suggesting that substituents like fluorophenyl groups (e.g., 6h–6j) enhance crystallinity and stability compared to non-halogenated analogs.
- Synthetic Characterization : All compounds in were characterized via TLC, NMR (1H, 13C, 19F), and ESI-MS , methods applicable to the target compound for structural validation.
Table 1: Select Compounds from vs. Target Compound
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Characterization Methods |
|---|---|---|---|---|
| 6d | Piperazine | Benzhydryl, sulfamoylamino | 180–182 | NMR, ESI-MS |
| 6h | Piperazine | Bis(4-fluorophenyl), sulfamoylamino | 210–212 | NMR, 19F NMR, ESI-MS |
| Target Compound | Piperidine | Indole-5-carbonyl, sulfonylacetate | N/A | (Hypothetical: NMR, MS) |
Indole-Containing Derivatives
describes 2-f[5-methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]aminog-4-f[4-(pyridin-2-ylmethoxy)phenyl]aminogpyrimidine-5-carbonitrile (7a), which shares an indole-piperidine scaffold with the target compound. Differences include:
- Functional Groups : The addition of trifluoroacetyl and pyridin-2-ylmethoxy groups in 7a may enhance metabolic stability or binding affinity compared to the target compound’s simpler methyl ester and sulfonylacetate groups .
Piperazine Derivatives with Protective Groups
highlights 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, a piperazine derivative with an Fmoc-protecting group. Comparisons include:
- Applications : The Fmoc group is used in peptide synthesis for temporary amine protection, whereas the target compound’s indole-sulfonylacetate motif may serve as a pharmacophore or prodrug component.
- Stability : Fmoc-protected compounds are labile under basic conditions, whereas the target compound’s sulfonylacetate group is likely more stable, enabling broader therapeutic use .
Pharmacopeial Piperidine Derivatives
lists compounds like 4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid, which feature bulky aromatic groups. Key contrasts:
- The target compound’s indole and sulfonate groups may balance solubility and membrane permeability.
- Analytical Methods : The buffered HPLC method (pH 4.6 with sodium 1-octanesulfonate) described in could be adapted for purity analysis of the target compound.
Biological Activity
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates an indole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, indicating potent antimicrobial properties .
- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Synergistic Effects : The compound showed synergistic effects when combined with other antibiotics, reducing their MICs significantly .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored, particularly its ability to inhibit specific cancer cell lines.
The proposed mechanisms include:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : The compound has shown promising results as an inhibitor of PRMTs, which are implicated in various cancers. For example, it demonstrated submicromolar IC50 values against PRMT9 .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms require further elucidation.
Study 1: Antimicrobial Evaluation
A study conducted on several derivatives, including this compound, found that it significantly inhibited bacterial growth and biofilm formation. The compound's low hemolytic activity indicates a favorable safety profile for potential therapeutic applications .
Study 2: Anticancer Screening
In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, with IC50 values indicating strong cytotoxicity. The compound's interaction with cellular pathways involved in proliferation and survival was highlighted as a key area for further investigation .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate, and how can reaction yields be improved?
The synthesis involves multi-step protocols, including:
- Indole-piperidine coupling : Refluxing indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) with aminothiazolones in acetic acid with sodium acetate as a catalyst for 3–5 hours, followed by recrystallization from DMF/acetic acid .
- Sulfonation and esterification : Post-coupling sulfonation requires controlled conditions (e.g., sulfonyl chloride in anhydrous DCM) to avoid over-sulfonation. Esterification with methyl groups is typically achieved via methanol under acidic catalysis .
Yield optimization : Adjusting molar ratios (e.g., 1.1:1 excess of carbonyl donors), solvent purity, and recrystallization solvents (DMF/acetic acid vs. ethanol/ether) can improve yields by 15–20% .
Q. Which analytical methods are most reliable for assessing the purity and structural integrity of this compound?
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6, 65:35 ratio) to resolve enantiomers and detect impurities .
- NMR and FTIR : Confirm the indole NH stretch (3400–3500 cm⁻¹), sulfonyl S=O (1350 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) .
- Recrystallization validation : Monitor melting points and compare against theoretical values (e.g., indole derivatives typically melt at 180–220°C) .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
- pH stability : Test degradation in buffered solutions (pH 2–9) at 25°C and 40°C over 7 days. Use HPLC to quantify hydrolytic byproducts (e.g., free sulfonic acid or indole fragments) .
- Thermal stability : Store samples at −20°C (long-term) and 4°C (short-term) in desiccated, amber vials to prevent ester hydrolysis and indole oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., indole’s π-π stacking with kinase residues) .
- MD simulations : Run 100-ns trajectories to assess stability of the sulfonyl-piperidine linkage in aqueous environments .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with IC₅₀ values from kinase inhibition assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., staurosporine for kinases) to minimize variability .
- Metabolite profiling : Test if ester hydrolysis in cell media generates active metabolites (e.g., free sulfonic acid derivatives) that skew dose-response curves .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with SPR to confirm binding kinetics .
Q. How can structural modifications enhance selectivity for specific enzyme isoforms?
- Piperidine substitution : Replace the 4-sulfonyl group with sulfonamides to modulate steric bulk and hydrogen bonding (e.g., 4-aminophenylpiperazine analogs) .
- Indole modifications : Introduce halogens (e.g., 5-fluoroindole) to enhance π-stacking with hydrophobic kinase pockets .
- Ester bioisosteres : Replace methyl esters with trifluoroethyl groups to improve metabolic stability while retaining potency .
Contradictions and Methodological Considerations
- Synthetic reproducibility : Conflicting yields in reflux-based syntheses (e.g., 3 vs. 5 hours) may arise from solvent purity or moisture levels. Use anhydrous acetic acid and inert gas purging .
- Analytical discrepancies : Variability in HPLC retention times can result from pH deviations (±0.1 alters ionizable sulfonyl groups). Standardize buffer preparation rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
